![molecular formula C14H9Cl2F3N2O B2400577 2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide CAS No. 338407-76-4](/img/structure/B2400577.png)
2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide, also known as CPT-11, is a chemotherapeutic agent used in the treatment of certain types of cancer. It is a prodrug of the active metabolite SN-38, which has been found to have significant antitumor activity in preclinical studies. CPT-11 is an inhibitor of topoisomerase I, a key enzyme in DNA replication and repair. This inhibition leads to the inhibition of DNA synthesis, resulting in cell death. CPT-11 has been used in combination with other chemotherapeutic agents for treatment of a variety of cancers, including colorectal cancer, non-small cell lung cancer, and small cell lung cancer.
Wirkmechanismus
2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide is an inhibitor of topoisomerase I, a key enzyme in DNA replication and repair. This inhibition leads to the inhibition of DNA synthesis, resulting in cell death. This compound has been found to be effective in combination with other chemotherapeutic agents, as it has been shown to increase the efficacy of these agents.
Biochemical and Physiological Effects
This compound has been found to have significant antitumor activity in preclinical studies. In clinical studies, this compound has been found to be effective in the treatment of colorectal cancer, non-small cell lung cancer, and small cell lung cancer. This compound has been found to be well tolerated in clinical studies, with the most common side effects being nausea, vomiting, diarrhea, and anorexia.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide is a relatively easy compound to synthesize, and it is also easy to obtain commercially. This compound has been found to be effective in preclinical and clinical studies, making it a useful tool for cancer research. However, the use of this compound in laboratory experiments is limited by its toxicity and potential for drug interactions.
Zukünftige Richtungen
There are several potential future directions for research on 2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide. These include further studies on its mechanism of action, the development of novel formulations and delivery systems, and the exploration of combination therapies with other chemotherapeutic agents. Additionally, further studies are needed to investigate the potential for this compound to be used in the treatment of other types of cancer. Finally, research is needed to investigate the potential for this compound to be used as an adjuvant therapy in combination with other treatments, such as immunotherapy.
Synthesemethoden
2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide is synthesized from 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxylic acid, which is reacted with 2-chlorophenol in the presence of anhydrous sodium carbonate. The reaction is carried out in a mixture of dimethylformamide and acetonitrile, and the product is isolated by column chromatography. The synthesis of this compound is straightforward and can be carried out in a few steps.
Wissenschaftliche Forschungsanwendungen
2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide has been studied extensively in preclinical and clinical studies. In preclinical studies, this compound has been found to have significant antitumor activity in a variety of cancer cell lines. It has also been shown to be effective in combination with other chemotherapeutic agents in preclinical studies. In clinical studies, this compound has been found to be effective in the treatment of colorectal cancer, non-small cell lung cancer, and small cell lung cancer.
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3N2O/c15-9-3-1-2-7(4-9)11(13(20)22)12-10(16)5-8(6-21-12)14(17,18)19/h1-6,11H,(H2,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHDOOIJJSHQST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

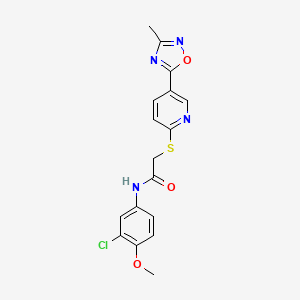
![1-Methyl-3-[(1,3-thiazol-2-yloxy)methyl]piperidine](/img/structure/B2400495.png)
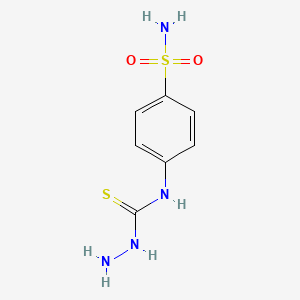

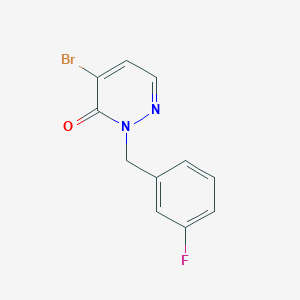
![3-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid](/img/structure/B2400502.png)
![2-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2400503.png)
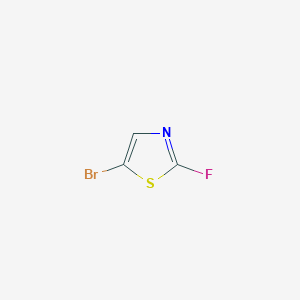

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]ethanone](/img/structure/B2400509.png)
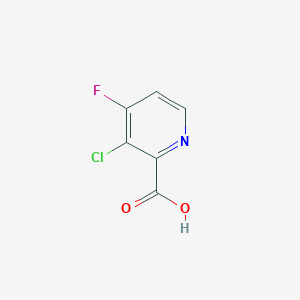
![N-(4-nitrophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2400514.png)

![Ethyl 4-[[2-[[4-(4-fluorophenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2400517.png)